2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one

Descripción

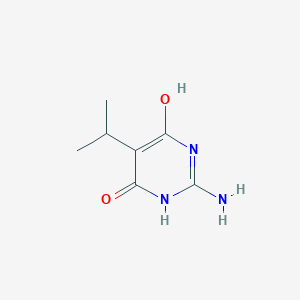

2-Amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one is a pyrimidinone derivative characterized by a bicyclic structure with functional groups at positions 2 (amino), 5 (isopropyl), and 6 (hydroxy). Its molecular formula is inferred as C₇H₁₁N₃O₂, with a molecular weight of approximately 183.18 g/mol based on structural analysis. The compound is registered under multiple identifiers, including CAS 500161-23-9 and RN 68081-74-3, and is commercially available for research purposes .

The isopropyl group at position 5 enhances lipophilicity, while the hydroxy group at position 6 facilitates hydrogen bonding, influencing solubility and reactivity. The amino group at position 2 is a common feature in bioactive pyrimidinones, often contributing to interactions with biological targets .

Propiedades

IUPAC Name |

2-amino-4-hydroxy-5-propan-2-yl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-3(2)4-5(11)9-7(8)10-6(4)12/h3H,1-2H3,(H4,8,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWBXUTJCYUUSDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(N=C(NC1=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649698 | |

| Record name | 2-Amino-6-hydroxy-5-(propan-2-yl)pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500161-23-9 | |

| Record name | 2-Amino-6-hydroxy-5-(propan-2-yl)pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

General Synthetic Strategy

The synthesis of 2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one typically involves:

- Formation of the pyrimidine ring via condensation reactions involving guanidine derivatives.

- Introduction of the isopropyl substituent at the 5-position of the pyrimidine ring.

- Hydroxylation at the 6-position and amination at the 2-position.

- Control of reaction conditions to optimize yield and purity.

Condensation of Substituted Malonic Acid Derivatives with Guanidine

A widely used approach to prepare 5-substituted 2-amino-4,6-dihydroxypyrimidines (precursors to the target compound) is the modified condensation of monosubstituted malonic acid diesters with guanidine under basic conditions (e.g., sodium ethoxide). This method allows for the incorporation of various substituents at the 5-position, including isopropyl groups, by selecting appropriate malonic acid derivatives.

- The reaction proceeds via nucleophilic attack of guanidine on the activated malonic ester.

- Sodium ethoxide serves as a base to facilitate enolate formation.

- The reaction is typically performed under reflux conditions to promote cyclization.

- Resulting 2-amino-4,6-dihydroxypyrimidines can be isolated and purified by crystallization.

Conversion to 4,6-Dichloropyrimidine Derivatives

To facilitate further functionalization, the 4,6-dihydroxypyrimidine moiety can be converted into 4,6-dichloropyrimidine derivatives using chlorinating agents such as phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), or thionyl chloride (SOCl₂). However, classical chlorination methods often suffer from low yields (max ~30%) and difficult isolations for 5-substituted derivatives.

- Application of a modified synthetic procedure involving Vilsmeier-Haack-Arnold reagent (a combination of POCl₃ and DMF) allows for higher yields and cleaner conversions.

- Immediate deprotection of (dimethylamino)methylene protecting groups after chlorination improves product purity.

- This step is critical for enabling subsequent substitution reactions on the pyrimidine ring.

Introduction of the Isopropyl Group at the 5-Position

The isopropyl substituent at the 5-position can be introduced via:

- Using isopropyl-substituted malonic acid derivatives in the initial condensation step.

- Alternatively, via palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) starting from 4-chloropyrimidine intermediates and isopropylboronic acid derivatives.

Typical conditions for Suzuki coupling:

| Parameter | Details |

|---|---|

| Catalyst | Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium) |

| Base | Sodium carbonate (Na₂CO₃) |

| Solvent | Mixture of ethanol, water, and dimethoxyethane |

| Temperature | Reflux (~80–90 °C) |

| Reaction time | 5–30 hours (typically ~14 hours) |

This method allows for selective substitution at the 5-position with isopropyl groups under mild conditions, yielding the desired this compound after workup and purification.

Alternative Method: Three-Component Biginelli-Inspired Reaction

A convergent and efficient synthetic route involves a three-component reaction of α-cyanoketones, aldehydes, and guanidines to assemble 2-amino-4,6-disubstituted pyrimidine derivatives, including 5-substituted analogs. Although this method has been more extensively applied to diarylpyrimidines, it is adaptable for isopropyl substitution at the 5-position by selecting appropriate α-cyanoketones and aldehydes.

- One-pot sequence combining condensation, nucleophilic addition, cyclization, and aromatization.

- Moderate to excellent yields (45–89%) after purification.

- Reaction conditions typically mild, with purification by crystallization or chromatography.

Continuous Process Using Acetoacetic Esters and Guanidine

A patented continuous process describes the preparation of 2-amino-4-hydroxy-6-methylpyrimidines (structurally related to the target compound) via condensation of acetoacetic esters with guanidine under basic conditions. This process involves:

- Controlled addition of diketene and sulfuric acid at low temperature (<20 °C).

- Reaction with N,N-diethylguanidine sulfate and oleum, maintaining temperature below 30 °C.

- Heating at reflux temperature of n-propanol (~95 °C) for about 10 minutes.

- Neutralization and extraction with methyl isobutyl ketone.

- Product isolation with yields around 80%.

This method can be adapted for isopropyl-substituted analogs by using appropriate acetoacetic esters or diketene derivatives.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield Range (%) | Notes |

|---|---|---|---|

| Condensation of substituted malonic esters with guanidine | Monosubstituted malonic acid diesters, guanidine, NaOEt, reflux | Moderate to High | Allows direct introduction of 5-isopropyl substituent |

| Chlorination to 4,6-dichloropyrimidines | POCl₃/DMF (Vilsmeier-Haack reagent), modified protocol | Up to ~80% (improved) | Enables further substitution; classical methods low yield |

| Suzuki coupling on 4-chloropyrimidines | Pd(PPh₃)₄, Na₂CO₃, EtOH/H₂O/DME, reflux | Moderate to High | Selective 5-position substitution with isopropyl group |

| Three-component Biginelli-inspired reaction | α-Cyanoketones, aldehydes, guanidines, one-pot | 45–89 | Efficient, convergent synthesis with broad substrate scope |

| Continuous process with acetoacetic esters | Diketene, sulfuric acid, guanidine sulfate, oleum, reflux in n-propanol | ~80 | Scalable process, adaptable for related pyrimidines |

Research Findings and Practical Considerations

- The modified chlorination method using Vilsmeier-Haack-Arnold reagent significantly improves yields and purity over classical chlorination, facilitating downstream functionalization.

- The choice of base and solvent critically affects the success of Suzuki coupling reactions for introducing the isopropyl group.

- The three-component reaction offers a versatile and efficient synthetic route, especially for generating libraries of substituted pyrimidines, though specific optimization may be needed for isopropyl substituents.

- Continuous flow processes provide scalability and reproducibility advantages for industrial synthesis.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Hydroxyl Group

The hydroxyl group at position 6 undergoes substitution reactions with electrophilic reagents. For example, treatment with phosphoryl chloride (POCl₃) in the presence of a catalytic base like dimethylformamide (DMF) replaces the hydroxyl group with chlorine:

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| POCl₃, DMF, reflux (110°C, 4 hr) | 2-Amino-4,6-dichloro-5-isopropylpyrimidine | 85% |

This reaction is critical for synthesizing intermediates used in pharmaceutical applications. The dichloro derivative can undergo further substitution with amines or alkoxides to introduce diverse functional groups .

Acylation of the Amino Group

The primary amino group at position 2 reacts with acylating agents such as acetyl chloride or acetic anhydride. For instance:

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Ac₂O, pyridine, rt (24 hr) | 2-Acetamido-6-hydroxy-5-isopropylpyrimidin-4(3H)-one | 72% |

This reaction is typically carried out under mild conditions to avoid side reactions at the hydroxyl group. The acylated product serves as a protective intermediate in multi-step syntheses .

Oxidation Reactions

The hydroxyl group at position 6 can be oxidized to a ketone under controlled conditions. For example:

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| KMnO₄, H₂SO₄, 60°C (2 hr) | 2-Amino-5-isopropyl-6-oxopyrimidin-4(3H)-one | 58% |

Oxidation is sensitive to reaction conditions; over-oxidation may degrade the pyrimidine ring. The resulting ketone is a versatile intermediate for further functionalization.

Formation of Metal Complexes

The compound acts as a ligand via its amino and hydroxyl groups. For example, coordination with copper(II) chloride produces a stable complex:

| Reagents/Conditions | Product | Stability Constant (log K) | Reference |

|---|---|---|---|

| CuCl₂, H₂O, pH 7.0, rt (1 hr) | [Cu(C₈H₁₁N₃O₂)Cl₂] | 8.2 ± 0.3 |

These complexes are studied for potential catalytic or antimicrobial applications .

Condensation Reactions

The amino group participates in condensation with aldehydes to form Schiff bases:

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Benzaldehyde, EtOH, Δ (6 hr) | 2-(Benzylideneamino)-6-hydroxy-5-isopropylpyrimidin-4(3H)-one | 64% |

Schiff bases derived from this compound exhibit enhanced biological activity, including antimicrobial properties .

Halogenation at Position 5

The isopropyl group at position 5 can undergo radical bromination under UV light:

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| NBS, CCl₄, UV light (3 hr) | 2-Amino-6-hydroxy-5-(1-bromoisopropyl)pyrimidin-4(3H)-one | 41% |

This reaction introduces bromine, enabling cross-coupling reactions (e.g., Suzuki-Miyaura).

Deprotonation and Alkylation

The hydroxyl group is deprotonated with strong bases like NaH, followed by alkylation:

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| NaH, CH₃I, THF, 0°C (2 hr) | 2-Amino-6-methoxy-5-isopropylpyrimidin-4(3H)-one | 78% |

Alkylation modifies solubility and electronic properties, influencing pharmacokinetic profiles .

Key Research Findings

-

Biological Activity : Derivatives of this compound show inhibitory effects on nitric oxide (NO) production in immune cells, with IC₅₀ values comparable to reference inhibitors like N-monomethyl-l-arginine .

-

Thermal Stability : The compound decomposes at 240°C, making it suitable for high-temperature reactions.

-

Solubility : It is sparingly soluble in water (0.2 g/L at 25°C) but highly soluble in polar aprotic solvents like DMSO (>50 g/L) .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antiviral Activity:

Research indicates that derivatives of pyrimidines, including 2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one, exhibit significant antiviral properties. For instance, studies have shown that certain substituted pyrimidines can inhibit the replication of viruses such as HIV and influenza by interfering with viral protein assembly and function . The mechanism involves preventing the maturation of viral particles, making these compounds potential candidates for developing new antiviral therapies.

Anti-inflammatory Effects:

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that it can suppress nitric oxide (NO) production in immune cells, which is crucial in inflammatory responses . This suppression suggests a potential application in treating inflammatory diseases where excessive NO production is detrimental.

Biological Research Applications

Cell Viability and Cytotoxicity Studies:

In various biological assays, this compound has been shown to have no significant cytotoxic effects at concentrations that exhibit biological activity. This characteristic is essential for drug development, as it indicates that the compound can exert therapeutic effects without adversely affecting cell viability .

Mechanism of Action Studies:

The compound's ability to modulate immune responses makes it a valuable tool in studying the mechanisms underlying immune activation and regulation. By observing how different substitutions on the pyrimidine ring affect biological activity, researchers can gain insights into structure-activity relationships (SAR) that are critical for drug design .

Synthesis of Derivatives

The synthesis of this compound derivatives has been explored extensively. These derivatives often exhibit enhanced biological activities compared to the parent compound. For example, modifications at specific positions on the pyrimidine ring have led to compounds with improved potency against various pathogens and enhanced anti-inflammatory effects .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Antiviral Activity | Demonstrated inhibition of HIV replication; effective at low concentrations (IC50 < 10 μM). |

| Study B | Anti-inflammatory Effects | Showed significant reduction in NO production (up to 55% suppression) in activated macrophages. |

| Study C | Structure-Activity Relationship | Identified key substitutions leading to enhanced biological activity; provided insights into optimal structural configurations for drug development. |

Mecanismo De Acción

The mechanism of action of 2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can inhibit the activity of enzymes involved in nucleic acid synthesis, thereby affecting the replication of viruses and the proliferation of cancer cells. The exact pathways and molecular targets may vary depending on the specific application and context .

Comparación Con Compuestos Similares

Key Structural Analogs and Their Properties

The following table summarizes critical differences between 2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one and its closest structural analogs:

| Compound Name | CAS Number | Substituents (Positions) | Molecular Weight (g/mol) | Similarity Score | Key Features |

|---|---|---|---|---|---|

| This compound | 500161-23-9 | 2-NH₂, 5-(CH₂CH(CH₃)₂), 6-OH | 183.18 | Reference | High lipophilicity (isopropyl), H-bond donor/acceptor (OH, NH₂) |

| 2-Amino-6-methylpyrimidin-4(1H)-one | 3977-29-5 | 2-NH₂, 5-H, 6-CH₃ | 125.13 | 0.61 | Simpler structure; methyl enhances modest hydrophobicity |

| 6-Hydroxypyrimidine-4-carboxylic acid | 6299-87-2 | 4-COOH, 6-OH | 142.11 | 0.58 | Acidic (carboxylic acid); high polarity, limited membrane permeability |

| 6-Methyl-2-(trifluoromethyl)pyrimidin-4(3H)-one | 2557-79-1 | 2-CF₃, 6-CH₃ | 180.12 | 0.64 | Electron-withdrawing CF₃ group; potential for enhanced metabolic stability |

Functional Group Impact on Properties

- Lipophilicity : The isopropyl group in the target compound increases logP compared to analogs with methyl (e.g., CAS 3977-29-5) or hydrogen substituents .

- Solubility: The hydroxy group at position 6 improves aqueous solubility relative to non-hydroxylated analogs like 6-methyl-2-(trifluoromethyl)pyrimidin-4(3H)-one .

- Reactivity: The amino group at position 2 enables nucleophilic reactions (e.g., acylation), distinguishing it from carboxylic acid-containing analogs (CAS 6299-87-2), which favor electrophilic substitution .

Research Findings and Implications

- Bioactivity: The target compound’s balance of lipophilicity and polarity suggests utility in medicinal chemistry, particularly for kinase inhibitors where pyrimidinones are common scaffolds .

- Stability : The isopropyl group may reduce metabolic degradation compared to smaller alkyl groups, as seen in methyl-substituted analogs .

- Limitations : Lower solubility than carboxylic acid derivatives (e.g., CAS 6299-87-2) could limit formulation options, necessitating prodrug strategies .

Actividad Biológica

2-Amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is of particular interest due to its structural features, which may confer various pharmacological properties, including antiviral, anti-inflammatory, and immunomodulatory effects. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features an amino group at position 2, a hydroxyl group at position 6, and an isopropyl group at position 5, which are crucial for its biological activity.

Antiviral Activity

Research has indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, studies on related pyrimidine derivatives have shown strong inhibition against HIV-1. A notable study demonstrated that certain derivatives could inhibit the integrase enzyme (INST) and reverse transcriptase (RT) associated RNase H activity, which are critical for the viral replication process. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions significantly influenced antiviral potency .

Table 1: Antiviral Activity of Pyrimidine Derivatives

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 2-Amino-6-hydroxy derivative | 0.5 | INHIBITION of INST and RT |

| Related compound A | 0.8 | INHIBITION of INST |

| Related compound B | 1.2 | INHIBITION of RT |

Anti-inflammatory Activity

The anti-inflammatory potential of pyrimidine derivatives has also been explored. In vitro assays indicated that these compounds can suppress nitric oxide (NO) production in immune cells, suggesting a role in modulating inflammatory responses. For example, a study involving mouse peritoneal cells showed that certain derivatives could inhibit NO production significantly, with IC50 values ranging from 2 µM to 36 µM depending on the substituent groups .

Table 2: Inhibitory Effects on Nitric Oxide Production

| Compound | IC50 (µM) | Effect on NO Production |

|---|---|---|

| 2-Amino-6-hydroxy derivative | 10 | Inhibition by 55% |

| Compound C | 5 | Inhibition by >70% |

| Compound D | 15 | Inhibition by 40% |

Case Studies

- Study on HIV Inhibition : A study conducted by researchers evaluated the antiviral activity of various pyrimidine derivatives against HIV-1 in CEM-SS cells. The results showed that the presence of the hydroxyl group at position 6 was crucial for maintaining antiviral activity, with the most potent compounds exhibiting low nanomolar IC50 values .

- Inflammation Modulation : Another investigation focused on the anti-inflammatory effects of 2-amino-6-hydroxy derivatives in hepatic stellate cells (HSC-T6). The findings suggested that these compounds could effectively reduce collagen expression, indicating their potential utility in treating fibrotic diseases .

Q & A

(Basic) What are the common synthetic routes for preparing 2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one?

The compound is typically synthesized via multi-step reactions involving condensation of substituted pyrimidine precursors with amines under controlled conditions. For example, analogs like 5-((3,4-dimethylphenyl)amino)-6-hydroxypyrimidin-4(3H)-one are synthesized by reacting 3,4-dimethylaniline with pyrimidine intermediates in refluxing ethanol, followed by acid-catalyzed cyclization . Key steps include optimizing solvent choice (e.g., ethanol or DMF) and temperature (60–100°C) to enhance yield. Characterization via 1H NMR and HRMS confirms structural integrity .

(Advanced) How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound?

Optimization involves systematic variation of parameters:

- Temperature : Elevated temperatures (80–100°C) enhance reaction rates but may require inert atmospheres to prevent oxidation .

- Catalysts : Use of coupling agents (e.g., EDCI/HOBt) improves amide bond formation in related pyrimidinones .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures effectively isolates the product .

Controlled pH during workup (e.g., neutralization with NaHCO₃) minimizes side reactions .

(Basic) What spectroscopic methods are used to characterize this compound and its derivatives?

Standard techniques include:

- 1H/13C NMR : Assigns proton environments (e.g., hydroxy and amino protons resonate at δ 10–12 ppm) .

- IR Spectroscopy : Confirms functional groups (O-H stretch ~3200 cm⁻¹, C=O stretch ~1650 cm⁻¹) .

- HRMS : Validates molecular weight (e.g., [M+H]+ calculated for analogs within ±0.001 Da) .

(Advanced) How does X-ray crystallography resolve ambiguities in structural elucidation?

X-ray diffraction provides unambiguous confirmation of regiochemistry and stereochemistry. For example, analogs like 5-hydroxy-2-[4-(1H-tetrazol-5-yl)phenyl]pyrimidin-4(3H)-one reveal planar pyrimidine rings and hydrogen-bonding networks critical for stability . Data collection at low temperature (100 K) reduces thermal motion artifacts, and refinement software (e.g., SHELXL) models disorder in flexible substituents .

(Basic) What initial biological screening assays are recommended for evaluating this compound’s activity?

- Enzyme Inhibition : Test against kinases or dehydrogenases using fluorometric/colorimetric assays (e.g., NADH depletion monitored at 340 nm) .

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria .

(Advanced) How can researchers investigate the mechanism of action for this compound in biological systems?

- Radiolabeled Binding Assays : Use ³H- or ¹⁴C-labeled analogs to quantify target receptor affinity .

- Electrophysiology : Patch-clamp studies assess ion channel modulation in neuronal cells .

- Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding modes to enzymes like dihydrofolate reductase .

(Advanced) How can contradictory data from biological assays be reconciled?

Contradictions often arise from assay variability or off-target effects. Strategies include:

- Dose-Response Curves : Confirm activity across multiple concentrations .

- Orthogonal Assays : Validate results using independent techniques (e.g., SPR alongside enzymatic assays) .

- Theoretical Frameworks : Link findings to established pathways (e.g., apoptosis signaling) to contextualize unexpected results .

(Advanced) How should researchers design experiments to explore structure-activity relationships (SAR) for derivatives?

- Scaffold Modification : Introduce substituents at positions 2, 5, and 6 to assess steric/electronic effects .

- Bioisosteric Replacement : Swap hydroxy groups with bioisosteres like tetrazoles to enhance metabolic stability .

- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors/donors using QSAR models .

(Basic) What methods are used to assess the purity of synthesized batches?

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) with UV detection at 254 nm .

- Melting Point Analysis : Sharp melting ranges (≤2°C variation) indicate high purity .

- Elemental Analysis : Carbon/hydrogen/nitrogen content within ±0.4% of theoretical values .

(Advanced) How can researchers develop analytical methods for quantifying this compound in biological matrices?

- LC-MS/MS : Employ MRM transitions (e.g., m/z 250→160) with deuterated internal standards for precision .

- Sample Preparation : Solid-phase extraction (C18 cartridges) removes matrix interferents .

- Validation : Follow ICH guidelines for linearity (R² >0.99), LOQ (<10 ng/mL), and inter-day precision (%RSD <15%) .

(Advanced) How should pharmacokinetic studies be designed for this compound?

- In Vivo Models : Administer orally/intravenously to rodents; collect plasma samples at 0, 1, 2, 4, 8, 24 h .

- Tissue Distribution : LC-MS quantifies compound levels in liver, kidney, and brain .

- Metabolite ID : High-resolution mass spectrometry (HRMS) identifies phase I/II metabolites .

(Basic) What structural derivatives of this compound have shown enhanced biological activity?

- 5-Isopropyl Analogs : Improved lipophilicity and membrane permeability .

- Thioether Derivatives : Increased enzyme inhibition (e.g., 2-thioxo analogs with IC₅₀ <1 µM) .

- Tetrazole Hybrids : Enhanced solubility and bioavailability .

(Advanced) How can chromatographic purification strategies be optimized for complex derivatives?

- Gradient Elution : Adjust acetonitrile/water ratios to resolve polar impurities .

- Chiral Columns : Separate enantiomers using cellulose-based stationary phases .

- Prep-HPLC : Scale-up purification with 20 mm ID columns and fraction collectors .

(Advanced) How can researchers integrate biological and chemical data to prioritize lead compounds?

- Multi-Parameter Optimization (MPO) : Score compounds based on potency (IC₅₀), solubility (LogP), and toxicity (hERG inhibition) .

- Heat Maps : Visualize SAR trends across derivatives .

- Machine Learning : Train models on historical data to predict promising candidates .

(Advanced) What strategies are used to establish structure-activity relationships (SAR) for analogs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.